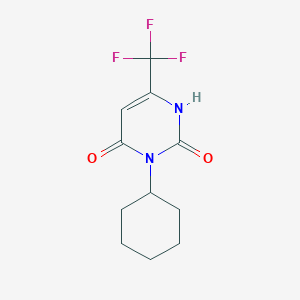

3-cyclohexyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This usually includes the compound’s systematic name, its common names, and its structural formula.

Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis

This involves studying the compound’s reactivity, including its typical reactions, its reaction mechanisms, and the products it forms.Physical And Chemical Properties Analysis

This involves determining the compound’s physical properties (such as melting point, boiling point, and solubility) and its chemical properties (such as acidity, basicity, and reactivity).Applications De Recherche Scientifique

Hybrid Catalysts and Synthesis of Pyranopyrimidine Derivatives

3-cyclohexyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione, as a part of the pyrimidine class of compounds, has been noted for its role in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds. These scaffolds, particularly 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones), have extensive applications due to their broader synthetic capabilities and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and others, have been utilized for the synthesis of these scaffolds, underlining the importance of pyrimidine derivatives in pharmaceutical and medicinal industries (Parmar, Vala, & Patel, 2023).

Nitisinone Degradation and Environmental Impact

While focusing specifically on nitisinone (a derivative of 3-cyclohexyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione), research has been conducted on its stability, degradation pathways, and environmental impact. Nitisinone, originally a triketone herbicide, displayed suboptimal properties in its designated use, leading to limited commercialization. However, its medical applications, particularly for hepatorenal tyrosinemia, have been significant. The stability and degradation products of nitisinone under various conditions were extensively studied, highlighting the chemical's stability and the formation of stable degradation products like ATFA and NTFA (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Pyrimidine Derivatives and Anti-inflammatory Activity

In the broader context of pyrimidine derivatives, extensive research has been conducted on their anti-inflammatory properties. These studies emphasize the inhibitory effects of pyrimidine derivatives against vital inflammatory mediators, contributing significantly to their potential as anti-inflammatory agents. The synthesis of pyrimidine derivatives and their structure-activity relationships (SARs) have been extensively documented, offering insights for future drug development (Rashid et al., 2021).

Pyrimidine and Alzheimer's Disease

Research on pyrimidine derivatives has also extended to neurological disorders, notably Alzheimer's disease. The synthesis and pharmacological advancement of Pyrimidine moiety as therapeutics for Alzheimer's disease have been a focal point, emphasizing the structural activity relationship (SAR) studies. This highlights the potential of pyrimidine and its derivatives in mitigating neurological disorders and contributing to the development of anti-Alzheimer's agents (Das et al., 2021).

Safety And Hazards

This involves researching the compound’s toxicity, its health effects, its environmental impact, and the precautions that should be taken when handling it.

Orientations Futures

This involves discussing potential future research directions, such as new synthetic methods, new applications, or new reactions.

Propriétés

IUPAC Name |

3-cyclohexyl-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O2/c12-11(13,14)8-6-9(17)16(10(18)15-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOXKQXGZFZFKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C=C(NC2=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclohexyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-N,N,5-trimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2555484.png)

![1-(benzylsulfanyl)-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2555491.png)

![4-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2555492.png)

![Methyl 2-[6-fluoro-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2555494.png)

![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2555500.png)